N1,N1-Diallyl-4-(methylsulfonyl)-1,3-benzenediamine
Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves organic chemistry techniques, and the specifics would depend on the exact structure of the compound. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The chemical reactions that “N1,N1-Diallyl-4-(methylsulfonyl)-1,3-benzenediamine” can undergo would depend on its molecular structure. Without more information, it’s difficult to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data for “N1,N1-Diallyl-4-(methylsulfonyl)-1,3-benzenediamine”, it’s challenging to provide a detailed analysis of these properties .Scientific Research Applications
Synthesis and Biological Activity
N1,N1-Diallyl-4-(methylsulfonyl)-1,3-benzenediamine and its derivatives have been explored for their potential in synthesizing biologically active compounds. For instance, 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety, synthesized from reactions involving similar compounds, have shown promise in antimicrobial, antifungal, and anthelmintic activities (Saingar, Kumar, & Joshi, 2011).
Electrochemical and Chemical Synthesis
Research has also delved into the electrochemical and chemical synthesis of different types of sulfonamide derivatives of similar compounds, demonstrating their utility in creating new chemical entities (Khazalpour & Nematollahi, 2015).
X-Ray Photoelectron Spectra Studies
Significant studies have been conducted on the X-ray photoelectron spectra of derivatives of similar compounds, revealing insights into the effects of different structures on N1s binding energy and the properties of various amino protecting groups (Wang et al., 1985).
DFT Study for Corrosion Inhibition
Density functional theory (DFT) studies on bipyrazole derivatives, closely related to N1,N1-Diallyl-4-(methylsulfonyl)-1,3-benzenediamine, have been performed to understand their potential as corrosion inhibitors. These studies help elucidate different inhibition efficiencies and reactive sites of such compounds (Hengliang Wang et al., 2006).
Synthesis and Corrosion Inhibition of Derivatives
Research on the synthesis of N,N-diallyl quaternary ammonium salts and their polymers from related diamines has shown that these materials can significantly inhibit corrosion in mild steel, demonstrating their practical applications in material science (Ali & Saeed, 2001).
Molecular Structure Studies
Studies on the molecular structure of compounds like 1,3-benzenediamine, closely related to N1,N1-Diallyl-4-(methylsulfonyl)-1,3-benzenediamine, have contributed to understanding their chemical-physical behavior, particularly in terms of chelating reactions (Devia et al., 1989).
Synthesis of Novel Compounds
The synthesis of novel compounds using derivatives similar to N1,N1-Diallyl-4-(methylsulfonyl)-1,3-benzenediamine has been explored, with applications in creating new chemical entities with potential biological activities (Morgan et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methylsulfonyl-1-N,1-N-bis(prop-2-enyl)benzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-4-8-15(9-5-2)11-6-7-13(12(14)10-11)18(3,16)17/h4-7,10H,1-2,8-9,14H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWCOQMIAYFKQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N(CC=C)CC=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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